molecular formula C22H38N6O7 B14620826 Val-Ala-Pro-Gly-Val-Gly CAS No. 58272-50-7

Val-Ala-Pro-Gly-Val-Gly

Cat. No.: B14620826
CAS No.: 58272-50-7
M. Wt: 498.6 g/mol
InChI Key: HLPBVBAEIVCCLH-USJZOSNVSA-N
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Description

Val-Ala-Pro-Gly-Val-Gly is a hexapeptide composed of the amino acids valine, alanine, proline, glycine, valine, and glycine. This peptide sequence is known for its presence in elastin, a key protein in connective tissues that provides elasticity and resilience. The sequence Val-Gly-Val-Ala-Pro-Gly is particularly significant as it is a repeating unit in elastin and plays a crucial role in its structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Ala-Pro-Gly-Val-Gly can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The C-terminal amino acid (glycine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid (valine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glycine, proline, alanine, valine).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism (e.g., bacteria or yeast), which then produces the peptide through its natural protein synthesis machinery .

Chemical Reactions Analysis

Types of Reactions

Val-Ala-Pro-Gly-Val-Gly can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Val-Ala-Pro-Gly-Val-Gly exerts its effects primarily through its interaction with elastin receptors. The peptide sequence is recognized by specific receptors on the surface of cells, leading to various cellular responses. For example, it can induce chemotaxis in fibroblasts and monocytes, promoting cell migration and tissue repair. The molecular targets include elastin receptors and pathways involved in cell adhesion and migration .

Comparison with Similar Compounds

Similar Compounds

    Val-Gly-Val-Ala-Pro-Gly: Another elastin-derived peptide with similar chemotactic properties.

    Ala-Gly-Val-Ala-Pro-Gly: A variant with alanine at the N-terminus.

    Gly-Val-Ala-Pro-Gly-Val: A sequence with glycine at the N-terminus.

Uniqueness

Val-Ala-Pro-Gly-Val-Gly is unique due to its specific sequence and its role in elastin function. Its chemotactic properties and ability to interact with elastin receptors make it distinct from other peptides. Additionally, its presence in elastin and its contribution to the elasticity and resilience of connective tissues highlight its importance in biological systems .

Properties

CAS No.

58272-50-7

Molecular Formula

C22H38N6O7

Molecular Weight

498.6 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)26-13(5)22(35)28-8-6-7-14(28)19(32)24-9-15(29)27-18(12(3)4)21(34)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,32)(H,25,34)(H,26,33)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1

InChI Key

HLPBVBAEIVCCLH-USJZOSNVSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)N

Origin of Product

United States

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